molecular formula C9H19NO3S B075204 CAPS CAS No. 1135-40-6

CAPS

Cat. No.: B075204
CAS No.: 1135-40-6
M. Wt: 221.32 g/mol
InChI Key: PJWWRFATQTVXHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylamino)propanesulfonic acid typically involves the reaction of cyclohexylamine with 1,3-propanesultone. The reaction proceeds under mild conditions, often in the presence of a solvent such as N,N-dimethylformamide (DMF). The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of 3-(cyclohexylamino)propanesulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)propanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving 3-(cyclohexylamino)propanesulfonic acid include strong acids and bases, oxidizing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems .

Major Products

The major products formed from reactions involving 3-(cyclohexylamino)propanesulfonic acid depend on the specific reaction type. For example, substitution reactions may yield derivatives with modified sulfonic acid groups .

Scientific Research Applications

3-(Cyclohexylamino)propanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(cyclohexylamino)propanesulfonic acid primarily involves its buffering capacity. It stabilizes the pH of solutions within its working range, thereby maintaining the optimal conditions for enzymatic and biochemical reactions. The compound interacts with hydrogen ions, either accepting or donating them to resist changes in pH .

Properties

IUPAC Name

3-(cyclohexylamino)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWWRFATQTVXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061554
Record name 3-(Cyclohexylamino)-1-propanesulfonic acid
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Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 3-(Cyclohexylamino)-1-propanesulfonic acid
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CAS No.

1135-40-6
Record name 3-(Cyclohexylamino)-1-propanesulfonic acid
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Record name CAPS
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Record name 3-(cyclohexylamino)propanesulfonic acid
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Record name 1-Propanesulfonic acid, 3-(cyclohexylamino)-
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Record name 3-(Cyclohexylamino)-1-propanesulfonic acid
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Record name 3-cyclohexylaminopropane-1-sulphonic acid
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Record name 3-(CYCLOHEXYLAMINO)PROPANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the interaction between 3-Cyclohexyl-1-propylsulfonic acid and Streptococcus pneumoniae NanB sialidase?

A1: Streptococcus pneumoniae is a bacterium capable of causing serious infections like pneumonia and meningitis. [] A key virulence factor of this bacterium is its NanB sialidase, an enzyme that cleaves sialic acids from host glycoconjugates, aiding bacterial adhesion and colonization. [] Understanding the structural interactions between NanB and potential inhibitors, like 3-Cyclohexyl-1-propylsulfonic acid, is crucial for developing novel anti-pneumococcal therapies. [] The paper provides insights into this interaction at a molecular level, paving the way for the design of more potent and specific NanB inhibitors.

Q2: What structural information about the NanB- 3-Cyclohexyl-1-propylsulfonic acid complex does the research provide?

A2: The research utilizes X-ray crystallography to determine the three-dimensional structure of the NanB sialidase in complex with 3-Cyclohexyl-1-propylsulfonic acid. [] This provides valuable information about:

  • Binding Site: The study reveals the precise location within the NanB enzyme where 3-Cyclohexyl-1-propylsulfonic acid binds. []
  • Interactions: It elucidates the specific interactions, such as hydrogen bonds and hydrophobic contacts, that occur between the compound and amino acid residues in the enzyme's active site. []

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